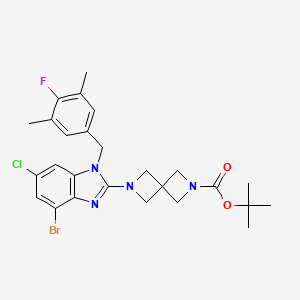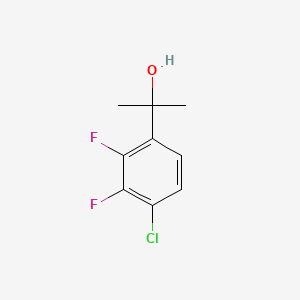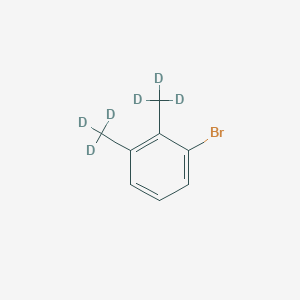
SOS1 agonist-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SOS1 agonist-1 is a small molecule compound that acts as an agonist for the Son of Sevenless Homologue 1 (SOS1) protein. SOS1 is a guanine nucleotide exchange factor that catalyzes the exchange of GDP for GTP on RAS proteins, thereby activating RAS and initiating downstream signaling pathways such as the MAP kinase pathway. This compound has shown potential in modulating RAS signaling, which is crucial for cell survival, growth, and proliferation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of SOS1 agonist-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to meet regulatory standards .
化学反应分析
Types of Reactions
SOS1 agonist-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties. These derivatives are often studied for their potential therapeutic applications .
科学研究应用
SOS1 agonist-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the modulation of RAS signaling pathways.
Biology: Investigated for its role in cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating RAS-driven cancers, including lung, colorectal, and pancreatic cancers.
Industry: Utilized in drug discovery and development programs to identify new therapeutic targets and compounds
作用机制
SOS1 agonist-1 exerts its effects by binding to the SOS1 protein and facilitating the exchange of GDP for GTP on RAS proteins. This activation of RAS leads to the initiation of downstream signaling pathways, such as the MAP kinase pathway, which are critical for cell survival, growth, and proliferation. The compound’s ability to modulate these pathways makes it a promising candidate for targeted cancer therapies .
相似化合物的比较
Similar Compounds
Uniqueness
SOS1 agonist-1 is unique in its ability to act as an agonist for SOS1, enhancing the activation of RAS and its downstream signaling pathways. This contrasts with inhibitors like BI-3406 and Sotorasib, which aim to block the activity of RAS or its interactions. The agonistic properties of this compound provide a different approach to modulating RAS signaling, offering new opportunities for therapeutic intervention .
属性
分子式 |
C26H29BrClFN4O2 |
|---|---|
分子量 |
563.9 g/mol |
IUPAC 名称 |
tert-butyl 6-[4-bromo-6-chloro-1-[(4-fluoro-3,5-dimethylphenyl)methyl]benzimidazol-2-yl]-2,6-diazaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C26H29BrClFN4O2/c1-15-6-17(7-16(2)21(15)29)10-33-20-9-18(28)8-19(27)22(20)30-23(33)31-11-26(12-31)13-32(14-26)24(34)35-25(3,4)5/h6-9H,10-14H2,1-5H3 |
InChI 键 |
VXKBOSGNBGMADK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1F)C)CN2C3=C(C(=CC(=C3)Cl)Br)N=C2N4CC5(C4)CN(C5)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,4,6-trimethyl-1,3,5-triazabicyclo[3.1.0]hexane](/img/structure/B14020004.png)



![Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate oxalate](/img/structure/B14020041.png)








